4-[4-methoxy-3-(propan-2-yloxy)phenyl]-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
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Overview
Description
4-(3-ISOPROPOXY-4-METHOXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d][1,3]thiazine core, substituted with isopropoxy, methoxy, isopropyl, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ISOPROPOXY-4-METHOXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d][1,3]thiazine core, followed by the introduction of various substituents through reactions such as alkylation, acylation, and etherification. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and scale up production.
Chemical Reactions Analysis
Types of Reactions
4-(3-ISOPROPOXY-4-METHOXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-(3-ISOPROPOXY-4-METHOXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3-ISOPROPOXY-4-METHOXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d][1,3]thiazine derivatives with different substituents. Examples include:
- 4-(3-METHOXY-4-METHYLPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE
- 4-(3-ETHOXY-4-METHOXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE
Uniqueness
The uniqueness of 4-(3-ISOPROPOXY-4-METHOXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H25N3O3S |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-(4-methoxy-3-propan-2-yloxyphenyl)-6-methyl-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C19H25N3O3S/c1-10(2)22-18-16(19(23)21-22)17(26-12(5)20-18)13-7-8-14(24-6)15(9-13)25-11(3)4/h7-11,17H,1-6H3,(H,21,23) |
InChI Key |
TZKHOTKETVOOSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC(=C(C=C3)OC)OC(C)C)C(=O)NN2C(C)C |
Origin of Product |
United States |
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